Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

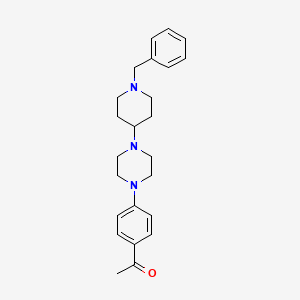

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This particular compound features additional functional groups, including an acetylphenyl and a benzylpiperidyl group, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this compound, a possible synthetic route could involve:

N-alkylation: Reacting piperazine with 1-benzyl-4-piperidone under basic conditions to form 1-benzyl-4-piperidyl-piperazine.

Acylation: Introducing the acetylphenyl group through an acylation reaction using 4-acetylphenyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized based on the desired product and the scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions could target the acetyl group, converting it to an alcohol.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the acetyl group could yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- is characterized by its unique molecular structure which includes a piperazine ring substituted with an acetylphenyl group and a benzylpiperidine moiety. The compound's chemical formula is C20H26N2O, and it exhibits various physical properties conducive to its applications in pharmaceuticals.

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. For instance, studies have shown that compounds similar to Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This makes them potential candidates for the development of new antidepressants .

2. Antipsychotic Properties

The structural characteristics of piperazine derivatives allow them to interact with dopaminergic receptors, which is crucial for antipsychotic activity. Some studies suggest that these compounds may help in managing symptoms of schizophrenia and other psychotic disorders by modulating dopamine transmission .

3. Analgesic Effects

Piperazine derivatives have also been investigated for their analgesic properties. Research has demonstrated that certain piperazine compounds can alleviate pain by acting on opioid receptors in the central nervous system, thus offering a potential alternative to traditional analgesics .

Forensic Applications

1. Identification in Seized Materials

Piperazine derivatives, including Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-, are often encountered in forensic toxicology due to their illicit use as recreational drugs. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for the identification and quantification of these substances in biological samples .

2. Case Studies

Several case studies have highlighted the presence of piperazine derivatives in drug-related incidents. For example, the combination of Piperazine and TFMPP (3-trifluoromethylphenylpiperazine) has been frequently reported in recreational drug use, mimicking the effects of MDMA and leading to various adverse reactions such as seizures and serotonin syndrome .

Data Tables

Wirkmechanismus

The mechanism of action for piperazine derivatives often involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact mechanism would depend on the specific functional groups and their interactions with biological molecules. For example, the benzylpiperidyl group may interact with dopamine receptors, while the acetylphenyl group could influence enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine: The parent compound, used as an anthelmintic.

1-Benzylpiperazine: Known for its psychoactive properties.

4-Acetylphenylpiperazine: Studied for its potential therapeutic effects.

Uniqueness

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- is unique due to the combination of functional groups, which may impart distinct chemical and biological properties compared to other piperazine derivatives

Biologische Aktivität

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C_{24}H_{30}N_{2}O and a molecular weight of approximately 378.52 g/mol. Its structure features a piperazine core with substitutions that include an acetylphenyl group and a benzyl-4-piperidyl moiety. This unique combination of functional groups is thought to contribute to its varied biological activities.

Piperazine derivatives are known for interacting with neurotransmitter receptors and enzymes. Specifically, Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- has been studied for its potential as a muscarinic receptor antagonist , particularly targeting the M4 subtype. This interaction may have implications for treating neurodegenerative diseases and other disorders related to neurotransmitter dysregulation .

Antipsychotic and Analgesic Effects

Research indicates that piperazine derivatives exhibit antipsychotic and analgesic properties. The specific interactions with dopamine receptors and other neurotransmitter systems suggest a potential for managing psychiatric disorders and pain relief.

Antitumor Activity

The compound has shown promise in antitumor activity, particularly against various cancer cell lines. For instance, derivatives incorporating piperazine have demonstrated significant cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells. Notably, some piperazine derivatives have shown IC50 values lower than those of established chemotherapeutics like cisplatin, indicating superior efficacy in certain contexts .

| Compound | Cell Line | IC50 (µM) | Control (Cisplatin) IC50 (µM) |

|---|---|---|---|

| Piperazine Derivative A | A549 | 0.19 | 11.54 |

| Piperazine Derivative B | HeLa | 0.41 | 20.52 |

| Piperazine Derivative C | SGC7901 | 5.24 | 12.44 |

Anti-inflammatory Properties

Piperazine derivatives have also been explored for their anti-inflammatory effects, which may be mediated through inhibition of pro-inflammatory cytokines or modulation of immune responses.

Case Studies

A notable study investigated the binding affinity of Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- to muscarinic receptors using in vitro assays. The results indicated that this compound effectively modulates receptor activity, providing insights into its therapeutic potential in conditions characterized by cholinergic dysfunction .

Another study focused on the synthesis of novel piperazine derivatives that showed enhanced antitumor activity compared to traditional chemotherapeutics. These compounds were evaluated in various cancer models, demonstrating significant reductions in tumor growth without notable toxicity .

Comparative Analysis with Similar Compounds

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- shares structural similarities with other piperazine derivatives but exhibits unique pharmacological profiles due to its specific substitutions.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Benzyl-4-phenylpiperazine | C_{17}H_{22}N | Antidepressant properties |

| 1-Benzyl-4-methylpiperazine | C_{17}H_{22}N | Different pharmacological properties |

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-) | Varies | Distinct biological activities |

The unique combination of the acetophenone moiety and the benzyl-4-piperidyl group in Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- may confer distinct therapeutic advantages over these similar compounds.

Eigenschaften

IUPAC Name |

1-[4-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-20(28)22-7-9-23(10-8-22)26-15-17-27(18-16-26)24-11-13-25(14-12-24)19-21-5-3-2-4-6-21/h2-10,24H,11-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCICPEZNWDBEJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.